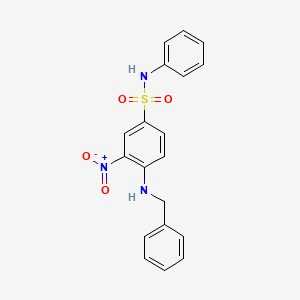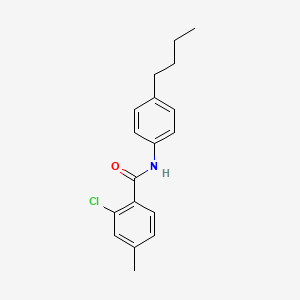
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been utilized in various biochemical and physiological studies.
Mécanisme D'action
BNPS-skatole inhibits 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the regulatory domain of the enzyme. This prevents the enzyme from being activated by diacylglycerol (DAG) and calcium ions. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compound by BNPS-skatole can lead to changes in these processes, depending on the cell type and context.
Biochemical and Physiological Effects:
BNPS-skatole has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to affect neuronal function and behavior in animal models. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type.
Avantages Et Limitations Des Expériences En Laboratoire
BNPS-skatole is a potent and selective inhibitor of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide. It has been widely used in scientific research due to its ability to inhibit this compound without affecting other kinases. The compound is also relatively stable and can be stored for long periods. However, BNPS-skatole has some limitations in lab experiments. It can affect other signaling pathways indirectly, and its effects can be cell-type specific. Moreover, the compound can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
BNPS-skatole has been utilized in various scientific research studies, and its potential for future research is vast. One potential future direction is to study the role of 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide in neuronal disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of BNPS-skatole as a therapeutic agent in cancer and inflammation. Additionally, the compound can be used to study the cross-talk between this compound and other signaling pathways. Future research can also focus on developing more potent and selective this compound inhibitors based on BNPS-skatole.
Conclusion:
In conclusion, BNPS-skatole is a potent and selective inhibitor of this compound that has been widely used in scientific research. The compound has various biochemical and physiological effects, and its potential for future research is vast. However, the effects of BNPS-skatole can vary depending on the concentration, duration, and cell type. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BNPS-skatole.
Méthodes De Synthèse
BNPS-skatole is synthesized by reacting skatole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow solid that is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BNPS-skatole has been widely used in scientific research as a 4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide inhibitor. It has been utilized in studies related to cancer, diabetes, inflammation, and neuronal disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been used to study the role of this compound in insulin signaling and neuronal function.
Propriétés
IUPAC Name |
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-22(24)19-13-17(27(25,26)21-16-9-5-2-6-10-16)11-12-18(19)20-14-15-7-3-1-4-8-15/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBHKBLHATRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)

![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)